molecular formula C23H22N2O3 B269033 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide

3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide

Cat. No. B269033
M. Wt: 374.4 g/mol
InChI Key: LBBFQWDXGZYJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPAA is a benzamide derivative, which is a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide is not fully understood. However, it has been proposed to act through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has been shown to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It is also relatively inexpensive compared to other therapeutic agents. However, one limitation of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide in a suitable vehicle or by using alternative routes of administration.

Future Directions

There are several future directions for the research on 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide. One direction is to investigate its potential as a therapeutic agent in various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to investigate its potential as an analgesic agent in chronic pain conditions, such as neuropathic pain and cancer pain. Additionally, the mechanism of action of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide involves the reaction of N-methyl-N-phenylbenzamide with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide. The synthesis method has been optimized to yield high purity and high yield of 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide.

Scientific Research Applications

3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer effects in preclinical studies. 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

properties

Product Name

3-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-25(20-9-4-3-5-10-20)23(27)18-7-6-8-19(16-18)24-22(26)15-17-11-13-21(28-2)14-12-17/h3-14,16H,15H2,1-2H3,(H,24,26)

InChI Key

LBBFQWDXGZYJFR-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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